1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one is an aromatic ketone with a complex structure that includes benzyloxy, hydroxy, and dimethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a hydroxybenzaldehyde derivative with benzyl bromide, followed by methoxylation and subsequent oxidation to form the ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or cellular signaling pathways.
Comparison with Similar Compounds
- 1-[6-(Benzyloxy)-3-(tert-butyl)-2-hydroxyphenyl]ethan-1-one
- 1-[3,4-bis(benzyloxy)phenyl]ethan-1-one
Comparison: Compared to similar compounds, 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one is unique due to its specific functional groups and their positions on the aromatic ring
Properties
CAS No. |
52249-87-3 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-(6-hydroxy-2,4-dimethoxy-3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O5/c1-11(18)15-13(19)9-14(20-2)16(17(15)21-3)22-10-12-7-5-4-6-8-12/h4-9,19H,10H2,1-3H3 |
InChI Key |
ZWUGYXONXSGOES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.